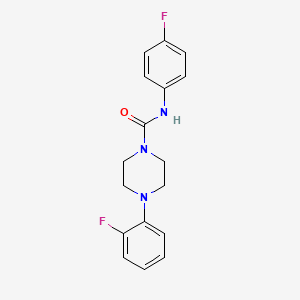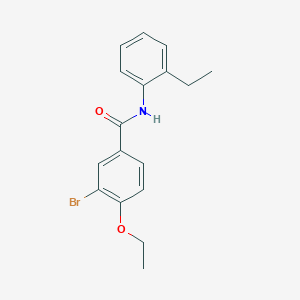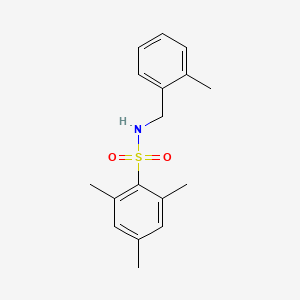![molecular formula C16H15N3OS2 B5709549 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTB is a thiadiazole derivative that has been synthesized through a number of methods and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it has been suggested that it may act through the inhibition of various enzymes and signaling pathways. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to protect against oxidative stress and improve neuronal survival. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to reduce inflammation and cytokine production.
実験室実験の利点と制限
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, including its high yield and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, including further research into its mechanism of action and potential applications in various fields. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential as a therapeutic agent. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential in the treatment of neurodegenerative diseases. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential in the treatment of inflammatory diseases. Additionally, further research may be conducted to optimize the synthesis method of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide and improve its yield.
合成法
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized through a number of methods, including the reaction of 2-aminothiophenol with 4-bromobutanoyl chloride, followed by the reaction with thiosemicarbazide and then cyclization with acetic anhydride. Another method involves the reaction of 2-aminothiophenol with 4-bromobutanoyl chloride, followed by the reaction with thiosemicarbazide and then cyclization with acetic anhydride. The yield of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide through these methods has been reported to be around 80%.
科学的研究の応用
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to protect against oxidative stress and improve neuronal survival. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to reduce inflammation and cytokine production.
特性
IUPAC Name |
4-phenyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-14(10-4-8-12-6-2-1-3-7-12)17-16-19-18-15(22-16)13-9-5-11-21-13/h1-3,5-7,9,11H,4,8,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBRYVOGJTWTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)


![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)


![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)
![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5709542.png)
![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)
